molecular formula C11H13N3O B2977618 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine CAS No. 2195940-46-4

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine

Cat. No.: B2977618
CAS No.: 2195940-46-4
M. Wt: 203.245
InChI Key: IINXJDMZBPOJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine is a chemical building block based on the imidazo[1,2-b]pyridazine scaffold, a structure recognized as a privileged moiety in medicinal chemistry . This heterocyclic core is frequently investigated for its potential in developing potent kinase inhibitors . Researchers value this scaffold for its ability to bind to the hinge region of kinases, with substitutions at various positions—including the 6-position occupied by the cyclobutylmethoxy group—playing a critical role in determining kinase selectivity and inhibitory potency . The imidazo[1,2-b]pyridazine structure is found in pharmacological tools targeting kinases such as TAK1 (Transforming Growth Factor-β-Activated Kinase 1) and Tyk2 (Tyrosine Kinase 2) . Inhibitors of TAK1 have shown exceptional promise in preclinical studies for treating multiple myeloma, with lead compounds demonstrating nanomolar activity against both the kinase and cancer cell lines . Similarly, this scaffold is used in highly selective inhibitors targeting the Tyk2 pseudokinase domain (JH2), which is a promising approach for autoimmune and inflammatory diseases . The specific properties and activity of this compound must be confirmed through further investigation by qualified researchers. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(cyclobutylmethoxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-9(3-1)8-15-11-5-4-10-12-6-7-14(10)13-11/h4-7,9H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINXJDMZBPOJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine typically involves the following steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core: : The imidazo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

  • Introduction of the Cyclobutylmethoxy Group: : The cyclobutylmethoxy group can be introduced through an alkylation reaction. This involves the reaction of the imidazo[1,2-b]pyridazine core with a cyclobutylmethanol derivative in the presence of a suitable base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions where the cyclobutylmethoxy group can be replaced by other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum

Biological Activity

6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine is a novel compound that belongs to the imidazo[1,2-b]pyridazine class, which has garnered attention for its potential biological activities, particularly in oncology and as kinase inhibitors. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The compound features a unique structure characterized by the imidazo[1,2-b]pyridazine core with a cyclobutylmethoxy substituent. This structural configuration is believed to contribute to its biological activity, particularly as an inhibitor of specific kinases involved in cancer progression.

Structural Formula

C12H14N4O(CAS No 2195940 46 4)\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}\quad (\text{CAS No 2195940 46 4})

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyridazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the activity of a related compound that inhibited multiple myeloma cell lines with an IC50 value as low as 30 nM . The mechanism of action appears to involve inhibition of the TAK1 kinase pathway, which is often overexpressed in multiple myeloma .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : It inhibits the enzymatic activity of kinases like TAK1, which plays a crucial role in cell survival and proliferation pathways.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Potency

A comparative analysis with other imidazo[1,2-b]pyridazine derivatives reveals that this compound exhibits comparable or superior potency against various cancer cell lines. For example:

CompoundCell LineIC50 (nM)
This compoundH929 (MM)30
TakinibH929 (MM)187
Imidazo derivativeA549 (Lung Cancer)6.0

Study 1: Antiproliferative Activity

In a comprehensive screening of imidazo[1,2-b]pyridazine derivatives, the compound was evaluated against several human cancer cell lines. The results indicated that it displayed remarkable antiproliferative activity in the nanomolar range against tissue-specific cancers such as colon and breast cancer .

Study 2: Kinase Inhibition Assay

A detailed kinase inhibition assay revealed that this compound effectively inhibited TAK1 with an IC50 value significantly lower than many existing treatments. This positions it as a promising candidate for further development into targeted therapies for resistant forms of multiple myeloma and other malignancies .

Comparison with Similar Compounds

Table 1: Anti-Proliferative Effects of 6-Substituted Imidazo[1,2-b]pyridazines

Compound 6-Position Substituent Target Pathway Efficacy (IC50/Ki) Reference
5c Undisclosed PAR2/MAPK 34–89% cell reduction
4 Methylthio β-Amyloid plaques Ki = 11.0 nM
6-(Cyclobutylmethoxy) Cyclobutylmethoxy Undisclosed (Kinases?) Pending Inferred

Kinase Inhibition

The 3- and 6-positions are pivotal for kinase inhibition:

  • 3,6-Disubstituted derivatives (e.g., compound 2 in ) inhibit DYRKs and CLKs with IC50 < 100 nM, demonstrating that bulkier 6-position groups (e.g., piperidinyloxy) improve selectivity .
  • IKKβ inhibitors () optimized with 3-aryl and 6-alkoxy groups show enhanced TNFα suppression, suggesting that the cyclobutylmethoxy group in this compound could similarly enhance anti-inflammatory activity .
  • FLT3-ITD inhibitors () with aliphatic 3-substituents highlight the scaffold’s adaptability; however, 6-position modifications remain underexplored in this context .

Table 2: Kinase Inhibition Profiles

Compound 3-Position Substituent 6-Position Substituent Target Kinase IC50 Reference
IKKβ inhibitor Aryl Alkoxy IKKβ <100 nM
DYRK inhibitor Pyrimidinyl Piperidinyloxy DYRK/CLK <100 nM
6-(Cyclobutylmethoxy) Undisclosed Cyclobutylmethoxy Undisclosed Pending Inferred

Antimicrobial and Antiparasitic Activity

  • 6-Pyrrolidinyl derivatives (e.g., 6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine) exhibit moderate antiplasmodial activity, though less potent than 3-(methylsulfinyl)phenyl-substituted analogs (e.g., 4h) .
  • The cyclobutylmethoxy group ’s steric bulk may reduce off-target effects compared to smaller substituents, but this requires validation in microbial assays.

Q & A

Q. What are the common synthetic routes for 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the imidazo[1,2-b]pyridazine core. Key steps include:
  • Cyclization : Condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds to form the pyridazine ring (e.g., via ethyl (chloroacetyl)carbamate and Na₂HPO₄ in DMA) .
  • Functionalization : Introduction of cyclobutylmethoxy groups via nucleophilic substitution or coupling reactions (e.g., using Ba(OH)₂ in NMP/H₂O for hydrolysis, followed by R₁COCl in DMA) .
  • Optimization : Post-synthetic modifications (e.g., K₂CO₃-mediated coupling with 3-aminophenol in DMF) to refine substituent positioning .

Q. Which characterization techniques are critical for verifying structural integrity?

  • Methodological Answer :
  • Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm substituent regiochemistry and cyclobutylmethoxy orientation .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular weight and purity (e.g., molecular ion peaks for C₇H₇N₃O derivatives) .
  • Chromatography : HPLC with UV detection to assess purity (>95% by area normalization) .

Q. What are the key intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Core Scaffold : Imidazo[1,2-b]pyridazin-6-ylmethanol, synthesized via Ba(OH)₂-mediated hydrolysis of ester precursors .
  • Functional Intermediates : Chlorinated derivatives (e.g., 6-chloroimidazo[1,2-b]pyridazine) for subsequent nucleophilic substitution with cyclobutylmethoxy groups .

Q. How stable is this compound under varying conditions?

  • Methodological Answer :
  • Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the cyclobutylmethoxy group .
  • Stability Testing : Accelerated degradation studies (e.g., exposure to heat, light, or humidity) with HPLC monitoring to identify decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, minimizing trial-and-error .
  • Solvent Optimization : DMA or DMF enhances solubility of hydrophobic intermediates, while K₂CO₃ or Na₂HPO₄ buffers stabilize pH during cyclization .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for cross-coupling) to reduce byproduct formation .

Q. How to resolve contradictions in biological activity data across derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Combine in vitro enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to distinguish target-specific effects from off-target toxicity .
  • Structural Analysis : X-ray crystallography or molecular docking to correlate substituent effects (e.g., cyclobutylmethoxy vs. chlorophenyl groups) with activity trends .

Q. What computational strategies enhance the design of structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the imidazo[1,2-b]pyridazine core) using software like Schrödinger .
  • MD Simulations : Assess ligand-receptor binding stability over time, focusing on cyclobutylmethoxy flexibility .

Q. How to analyze reaction mechanisms for unexpected byproducts?

  • Methodological Answer :
  • Isotopic Labeling : Track carbon/nitrogen flow using ¹³C/¹⁵N-labeled reagents to identify competing pathways (e.g., ring-opening during cyclization) .
  • Kinetic Profiling : Monitor intermediate formation via in situ FTIR or Raman spectroscopy to detect off-pathway intermediates .

Q. What are the pharmacological implications of structural analogs?

  • Methodological Answer :
  • Analog Screening : Compare with imidazo[1,2-a]pyrimidines (anxiolytic/cardiovascular activity) and triazolo[4,3-b]pyridazines (antibacterial/antifungal profiles) .
  • Metabolic Studies : LC-MS/MS to evaluate hepatic microsomal stability of the cyclobutylmethoxy group .

Q. How to validate scalability of synthetic routes for preclinical studies?

  • Methodological Answer :
  • Flow Chemistry : Continuous synthesis in microreactors to maintain control over exothermic steps (e.g., cyclization) .
  • DoE (Design of Experiments) : Multivariate analysis to optimize temperature, solvent ratio, and reagent stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.